2-(dipropylamino)-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one family, characterized by a fused bicyclic heteroaromatic core. Its structure includes:
- 9-Methyl group: A methyl substituent at position 9, influencing steric and electronic properties.
- Z-Configured thiazolidinone moiety: A 3-(4-methylbenzyl)-substituted thiazolidinone ring conjugated via a methylidene bridge. This group is critical for bioactivity, as thiazolidinones are known for antimicrobial, antiviral, and enzyme-inhibitory properties .
The compound’s synthesis likely involves multi-step heterocyclic condensation, leveraging methods analogous to those in and , where imidazo- or pyrido-pyrimidinones are formed via cyclization and cross-coupling reactions.
Properties
Molecular Formula |
C27H30N4O2S2 |
|---|---|
Molecular Weight |
506.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(dipropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H30N4O2S2/c1-5-13-29(14-6-2)24-21(25(32)30-15-7-8-19(4)23(30)28-24)16-22-26(33)31(27(34)35-22)17-20-11-9-18(3)10-12-20/h7-12,15-16H,5-6,13-14,17H2,1-4H3/b22-16- |
InChI Key |
UBYJERFBIKNKGZ-JWGURIENSA-N |
Isomeric SMILES |
CCCN(CCC)C1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)C |
Canonical SMILES |
CCCN(CCC)C1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dipropylamino)-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps. One of the key methods includes the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones . This reaction proceeds under mild conditions and can be executed on a gram scale, highlighting broad functional group tolerance .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(dipropylamino)-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one undergoes several types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, which may involve the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed to remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: Various substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce hydrogenated compounds.
Scientific Research Applications
2-(dipropylamino)-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding its interactions with biological systems.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(dipropylamino)-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest a radical mechanistic pathway for its transformations .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
Key Observations :
- The thiazolidinone substituent distinguishes the target compound from derivatives with simpler aryl or piperazinyl groups. The 4-methylbenzyl group may enhance lipophilicity and membrane permeability compared to benzodioxolylmethyl analogs .
- Dipropylamino vs. Allylamino: The dipropylamino group’s longer alkyl chains may improve metabolic stability over allylamino’s unsaturated bond, which is prone to oxidation .
Thiazolidinone Moieties in Related Compounds
- Thiazolidin-4-one derivatives () with azo linkages exhibit moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus), suggesting the target compound’s thioxo-thiazolidinone could similarly disrupt bacterial enzymes .
- 3-Isobutyl-thiazolidinone analogs () show reduced cytotoxicity (IC₅₀ > 50 µM in HeLa cells) compared to smaller substituents, implying that the 4-methylbenzyl group may balance potency and safety .
Pharmacokinetic and Physicochemical Comparisons
Insights :
- The target compound’s higher LogP reflects its lipophilic 4-methylbenzyl and dipropylamino groups, which may limit aqueous solubility but enhance blood-brain barrier penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
